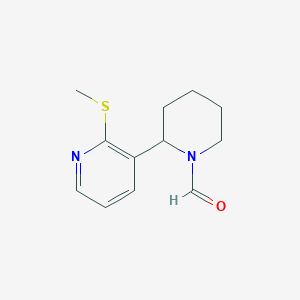

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Beschreibung

BenchChem offers high-quality 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C12H16N2OS |

|---|---|

Molekulargewicht |

236.34 g/mol |

IUPAC-Name |

2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |

InChI |

InChI=1S/C12H16N2OS/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3 |

InChI-Schlüssel |

TWTZUHCRBNAERN-UHFFFAOYSA-N |

Kanonische SMILES |

CSC1=C(C=CC=N1)C2CCCCN2C=O |

Herkunft des Produkts |

United States |

Comprehensive NMR Characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde: A Technical Guide for Structural Elucidation

Executive Summary

The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug development. The compound 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde presents a unique analytical challenge: it combines a sterically demanding 2-substituted piperidine core with an N -formyl group and a 2-(methylthio)pyridine moiety.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the high-fidelity Nuclear Magnetic Resonance (NMR) characterization of this molecule. The primary analytical hurdle is the restricted rotation of the N -formyl bond, which induces complex rotameric signal doubling[1]. This guide provides a self-validating experimental workflow, predictive spectral data tables, and the mechanistic causality required to definitively assign the structure.

Structural Dynamics: The Rotameric Challenge

To accurately interpret the NMR spectra of this compound, one must first understand its conformational dynamics. The N -formyl group possesses significant partial double-bond character across the amide N−C(O) bond due to lone-pair delocalization[2]. This electronic feature severely restricts free rotation at standard ambient temperature and pressure (SATP).

Because the piperidine ring is asymmetrically substituted at the C2 position with a bulky 2-(methylthio)pyridine group, the restricted rotation yields two distinct, non-equivalent conformational isomers: the syn (or Z) and anti (or E) rotamers[3],[4].

Causality in Spectral Output: The interconversion rate between these rotamers is significantly slower than the NMR timescale at 298 K. Consequently, the NMR spectrometer captures both states simultaneously. This results in the apparent "doubling" of nearly all 1 H and 13 C signals, which can easily be misidentified as a ~60:40 mixture of the target compound and an impurity[5].

Experimental Workflow for High-Fidelity NMR Acquisition

To ensure the data acts as a self-validating system, the acquisition protocol must be explicitly designed to differentiate between true chemical impurities and rotameric conformers.

Step-by-Step Methodology

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to maintain magnetic field homogeneity.

-

1 H NMR Acquisition (400/500 MHz):

-

Pulse Angle: 30° flip angle to ensure rapid longitudinal relaxation.

-

Relaxation Delay (D1): Set to ≥ 3.0 seconds. Causality: Because the formyl and aromatic protons have different T1 relaxation times, a sufficient D1 is mandatory to achieve accurate integration ratios that reflect the true thermodynamic equilibrium of the rotamers.

-

-

13 C NMR Acquisition (100/125 MHz):

-

Decoupling: Apply composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

-

Scans: Minimum of 512 scans to achieve a high signal-to-noise ratio for the split quaternary carbons.

-

-

Self-Validation via VT-NMR (Variable Temperature):

-

Protocol: Prepare a secondary sample in DMSO- d6 . Acquire standard spectra at 298 K, then incrementally heat the probe to 350 K, acquiring spectra at 10 K intervals.

-

Causality: As thermal energy exceeds the rotational energy barrier of the N−C(O) bond, the exchange rate surpasses the NMR timescale. The doubled peaks will broaden and eventually coalesce into a single, time-averaged set of signals, definitively proving the peaks belong to rotamers rather than impurities[4],[5].

-

Fig 1: Self-validating NMR workflow utilizing VT-NMR for rotamer confirmation.

1 H NMR Spectral Analysis & Mechanistic Causality

The table below outlines the predicted 1 H NMR chemical shifts. The values reflect the dual-state nature of the molecule at 298 K.

| Proton | Shift ( δ , ppm) | Multiplicity | Integration | Assignment Notes & Causality |

| CHO (Formyl) | 8.25, 8.05 | s, s | 1H (total) | Two distinct singlets due to restricted N−C(O) rotation[1]. |

| Pyr-H6 | 8.38 | dd ( J =4.8, 1.6 Hz) | 1H | Strongly deshielded by the adjacent electronegative pyridine nitrogen. |

| Pyr-H4 | 7.55 | dd ( J =7.6, 1.6 Hz) | 1H | Ortho to the bulky piperidine group; typical aromatic coupling. |

| Pyr-H5 | 7.02 | dd ( J =7.6, 4.8 Hz) | 1H | Meta to pyridine N; most shielded aromatic proton. |

| Pip-H2' | 5.65, 4.95 | m, m | 1H (total) | Highly dependent on rotamer state. The extreme downfield shift (5.65 ppm) occurs when the carbonyl oxygen is oriented syn to H2', placing the proton directly in the deshielding region of the carbonyl anisotropic cone[5]. |

| Pip-H6' eq | 4.30, 3.75 | m, m | 1H (total) | Equatorial proton adjacent to the N -formyl group. |

| Pip-H6' ax | 3.15, 2.70 | m, m | 1H (total) | Axial proton adjacent to the N -formyl group. |

| -SCH 3 | 2.52 | s | 3H | Methylthio singlet. Insulated from piperidine conformational changes, thus rarely exhibits significant rotameric splitting. |

| Pip-H3',4',5' | 1.40 - 2.05 | m | 6H | Overlapping multiplets of the saturated piperidine backbone. |

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum provides a rigid skeleton of the molecule. Quaternary carbons and carbons adjacent to the heteroatoms serve as primary diagnostic anchors.

| Carbon | Shift ( δ , ppm) | Type | Assignment Notes & Causality |

| CHO | 161.5, 161.0 | C=O | Formyl carbonyl; split by rotameric environments[1]. |

| Pyr-C2 | 158.2 | C q | Strongly deshielded by both the adjacent pyridine nitrogen and the electronegative sulfur atom of the -SCH 3 group. |

| Pyr-C6 | 148.5 | CH | Adjacent to pyridine nitrogen. |

| Pyr-C4 | 136.0 | CH | Para to the -SCH 3 group. |

| Pyr-C3 | 132.5 | C q | Attachment point of the piperidine ring. |

| Pyr-C5 | 119.5 | CH | Meta to pyridine nitrogen. |

| Pip-C2' | 53.0, 48.5 | CH | Methine carbon. Exhibits massive rotameric splitting ( Δδ≈4.5 ppm) due to the differential steric compression in the E vs Z states[2]. |

| Pip-C6' | 42.5, 37.0 | CH 2 | Methylene adjacent to N -formyl. |

| Pip-C3' | 29.5, 28.0 | CH 2 | Methylene adjacent to the bulky C2' substituent. |

| Pip-C5' | 25.5, 24.8 | CH 2 | Methylene adjacent to C6'. |

| Pip-C4' | 19.5, 19.0 | CH 2 | Most shielded piperidine carbon (furthest from heteroatoms). |

| -SCH 3 | 13.8 | CH 3 | Typical chemical shift for an S -linked methyl group. |

2D NMR Strategy for Definitive Assignment

To stitch the isolated spin systems together and definitively prove the regiochemistry of the 2-(methylthio)pyridine attachment, a comprehensive 2D NMR suite is required.

-

COSY (Correlation Spectroscopy): Maps the continuous spin system of the piperidine ring (H2' → H3' → H4' → H5' → H6') and the isolated aromatic system (H4 → H5 → H6).

-

HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping multiplets in the 1.40–2.05 ppm region by correlating them to their distinct 13 C shifts (C3', C4', C5').

-

HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural verification. The logical relationships are mapped below:

Fig 2: Key HMBC correlations confirming the regiochemistry across heteroatoms.

By executing this rigorous, causality-driven workflow, researchers can confidently bypass the analytical pitfalls of N -formyl rotamerism and achieve an unambiguous structural elucidation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. scribd.com [scribd.com]

- 3. Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Z and E rotamers of N-formyl-1-bromo-4-hydroxy-3-methoxymorphinan-6-one and their interconversion as studied by 1H/13C NMR spectroscopy and quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Mass spectrometry fragmentation pattern of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed theoretical and practical framework for understanding the mass spectrometric fragmentation behavior of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This molecule, possessing a unique combination of a pyridine ring, a piperidine-1-carbaldehyde moiety, and a methylthio substituent, presents a complex and informative fragmentation pattern. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will explore the predictable fragmentation pathways under common ionization techniques, propose a robust experimental workflow for its analysis, and provide the theoretical foundation for interpreting the resulting mass spectra.

Introduction: Structural Elucidation in Drug Discovery

In modern pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.

The title compound, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, incorporates several functional groups that are common in pharmacologically active molecules. Understanding its fragmentation is not only key to its own characterization but also serves as a model for similar chemical scaffolds. This guide will deconstruct the molecule's fragmentation based on first principles of mass spectrometry, providing a predictive roadmap for its analysis.

Predicted Fragmentation Pathways

The fragmentation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is dictated by the interplay of its constituent functional groups: the piperidine ring, the N-formyl group (carbaldehyde), the pyridine ring, and the methylthio group. The most likely sites for bond cleavage are those that lead to the formation of stable carbocations or neutral losses.

Ionization and the Molecular Ion

Under Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion (M•+). The charge is likely to be localized on the nitrogen atom of the pyridine ring or the sulfur atom, due to their lone pairs of electrons. In Electrospray Ionization (ESI), analysis in positive ion mode would result in the protonated molecule, [M+H]+. The protonation site is predicted to be the most basic center, likely the pyridine nitrogen.

Key Fragmentation Mechanisms

The structure of the molecule suggests several high-probability fragmentation pathways:

-

Alpha-Cleavage: The bond adjacent to the piperidine nitrogen is a prime candidate for cleavage. This is a classic fragmentation pathway for cyclic amines, leading to the opening of the piperidine ring.

-

Loss of the Formyl Group: The C-N bond connecting the carbaldehyde to the piperidine ring can cleave, resulting in the loss of a formyl radical (•CHO) in EI-MS or a neutral loss of formamide after rearrangement in ESI-MS.

-

Pyridine Ring Fragmentation: While aromatic rings are generally stable, subsequent fragmentation (MS/MS) can induce characteristic losses, such as the loss of HCN.

-

Cleavage of the Methylthio Group: The S-CH3 bond is relatively weak and can lead to the loss of a methyl radical (•CH3).

A proposed fragmentation scheme is visualized below.

Caption: Predicted major fragmentation pathways from the protonated molecule.

Experimental Protocol for LC-MS/MS Analysis

To empirically validate the predicted fragmentation patterns, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment is proposed.

Sample Preparation

-

Prepare a stock solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde at 1 mg/mL in methanol.

-

Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

-

Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 2 µL |

Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Temp. | 350 °C |

| MS1 Scan Range | m/z 50 - 500 |

| MS/MS Activation | Collision-Induced Dissociation (CID) |

| Collision Energy | Ramped (e.g., 10-40 eV) |

The experimental workflow is outlined in the diagram below.

Caption: A standard workflow for the LC-MS/MS analysis of the target compound.

Predicted Mass Spectral Data

Based on the fragmentation pathways discussed, the following table summarizes the expected key ions in the positive ion mode ESI-MS/MS spectrum of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (Exact Mass: 250.1143).

| m/z (Predicted) | Formula | Description |

| 251.1221 | [C12H17N2OS]+ | Protonated Molecular Ion [M+H]+ |

| 222.1189 | [C11H16N2S]+ | Loss of formyl group (-CHO) |

| 204.0823 | [C11H14N2]+ | Loss of methylthio group (-SCH3) |

| 175.0973 | [C10H11N2]+ | Fragment from piperidine ring opening and cleavage |

| 121.0503 | [C6H5N2S]+ | Pyridine-thioether fragment |

Conclusion

The structural elucidation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde via mass spectrometry is a multifactorial process that relies on a foundational understanding of organic reaction mechanisms within the mass spectrometer. The predictable fragmentation patterns, including alpha-cleavage of the piperidine ring and losses of the formyl and methylthio groups, provide a clear roadmap for spectral interpretation. The provided experimental protocol offers a robust starting point for acquiring high-quality data. By combining theoretical predictions with empirical data, researchers can confidently identify and characterize this molecule and its analogues, accelerating the drug discovery and development process.

References

- General Mass Spectrometry Principles: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.

- Fragmentation of Heterocyclic Compounds: A general overview can often be found in university-level chemistry resources and publications.

- LC-MS/MS Protocols: Method development guides from instrument vendors such as Waters, Agilent, or Thermo Fisher Scientific provide authoritative standards for LC-MS protocols. For instance, an application note on small molecule analysis would be a relevant source.

Whitepaper: A Technical Guide to the Physicochemical Characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Executive Summary

This document provides a comprehensive technical framework for the physicochemical characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, a heterocyclic compound identified primarily as a synthetic intermediate in chemical and pharmaceutical research. Given the absence of extensive published experimental data for this specific molecule, this guide adopts a two-pronged approach essential for modern chemical development.

First, we establish a baseline profile using robust in-silico prediction models to estimate key drug-like properties. Second, we provide detailed, field-proven experimental protocols for the empirical determination of these properties, focusing on methods that ensure accuracy, reproducibility, and regulatory relevance. This guide is intended for researchers, process chemists, and drug development professionals who require a practical and scientifically rigorous strategy for characterizing novel chemical entities. The causality behind methodological choices is explained throughout, providing not just procedures, but a strategic approach to chemical characterization.

Chemical Identity and Molecular Structure

Accurate characterization begins with unambiguous identification. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a molecule featuring a pyridine ring substituted with a methylthio group and a piperidine-1-carbaldehyde moiety.

-

Molecular Formula: C₁₂H₁₆N₂OS

-

Molecular Weight: 236.33 g/mol

-

Canonical SMILES: CS(C1=NC=CC=C1C2CCCCN2C=O)

-

IUPAC Name: 2-[2-(methylsulfanyl)pyridin-3-yl]piperidine-1-carbaldehyde

Caption: Chemical structure of the title compound.

In-Silico Physicochemical Profile (Predicted)

Prior to committing resources to laboratory work, in-silico modeling provides rapid, cost-effective estimations of a compound's physicochemical properties. These predictions are invaluable for flagging potential liabilities (e.g., poor solubility, high lipophilicity) and for guiding the design of subsequent experiments. The following parameters were predicted using the SwissADME web tool, a widely recognized platform for computational chemistry.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Implication in Drug Development |

|---|---|---|

| Lipophilicity (logP) | 2.50 - 3.10 | Moderate to high lipophilicity; may favor membrane permeability but could risk high plasma protein binding and low aqueous solubility. |

| Aqueous Solubility (logS) | -3.5 to -4.5 | Predicted to be poorly soluble to slightly soluble in water. This is a critical parameter to confirm experimentally. |

| Topological Polar Surface Area (TPSA) | 41.9 Ų | Good; generally associated with favorable cell permeability and oral bioavailability. |

| pKa (Most Basic) | 3.5 - 4.5 | The pyridine nitrogen is predicted to be weakly basic. This influences solubility and charge state at physiological pH. |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability based on a combination of factors including size, polarity, and flexibility. |

Disclaimer: These values are computational estimates and must be confirmed via experimental validation.

Framework for Experimental Characterization

The following sections detail the necessary experimental workflows to empirically determine the properties of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. The overall logic follows a sequence where compound identity and purity are first confirmed before proceeding to quantitative property measurements.

An In-depth Technical Guide to the In Vitro Metabolic Stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a laboratory concept to a clinical reality, understanding its metabolic fate is paramount. The metabolic stability of a compound, or its resistance to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies used to assess the in vitro metabolic stability of a novel chemical entity, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. By delving into the causality behind experimental choices and grounding our protocols in established principles, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct and interpret these crucial studies.

Introduction to 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde and its Putative Metabolic Liabilities

The subject of our investigation, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, is a heterocyclic compound with several potential sites for metabolic transformation. The presence of a methylthio group, a pyridine ring, and a piperidine-1-carbaldehyde moiety suggests susceptibility to a range of Phase I and Phase II metabolic reactions.

Potential Phase I Metabolic Pathways:

-

Oxidation: The sulfur atom in the methylthio group is a prime target for oxidation to the corresponding sulfoxide and sulfone. The pyridine and piperidine rings are also susceptible to hydroxylation.

-

N-dealkylation: While less likely with the carbaldehyde, enzymatic modifications are possible.

-

Aldehyde Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid.

Potential Phase II Metabolic Pathways:

-

Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can undergo conjugation with glucuronic acid.

Given these potential metabolic "soft spots," a thorough in vitro evaluation is essential to predict the compound's in vivo behavior.

Foundational In Vitro Systems for Metabolic Stability Assessment

The primary objective of in vitro metabolic stability assays is to determine the rate at which a parent compound is eliminated by drug-metabolizing enzymes.[3] The two most widely utilized and complementary in vitro systems are liver microsomes and hepatocytes.[4][5]

-

Liver Microsomes: This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.[6][7] Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[8]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[9][10] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate within the liver.[11][12]

For a comprehensive assessment of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, both systems should be employed.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for assessing the metabolic stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in both human liver microsomes and cryopreserved human hepatocytes.

General Experimental Workflow Diagram

Caption: General workflow for in vitro metabolic stability assays.

Protocol for Human Liver Microsomal Stability Assay

This protocol is designed to assess the Phase I metabolic stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Materials:

-

Pooled human liver microsomes (HLM)

-

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

-

Positive control compounds (e.g., Testosterone, Verapamil)

-

Phosphate buffer (100 mM, pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (ACN) with an appropriate internal standard

-

96-well plates

-

Incubator shaker set to 37°C

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a 1 mM stock solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO.

-

Prepare working solutions by diluting the stock solution in phosphate buffer to the desired final concentrations (e.g., 1 µM).

-

Thaw the human liver microsomes on ice. Dilute the microsomes in cold phosphate buffer to a final concentration of 0.5 mg/mL.[13]

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

-

Incubation:

-

In a 96-well plate, add the microsomal solution.

-

Pre-warm the plate at 37°C for 10 minutes.[13]

-

Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound solution. The final incubation volume is typically 200 µL.

-

Incubate the plate at 37°C with constant shaking.

-

-

Time Points and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[4]

-

Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a 2-3 fold volume of ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.[14]

-

Protocol for Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of both Phase I and Phase II metabolism.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte thawing and plating media (e.g., Williams' Medium E)

-

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

-

Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)

-

Collagen-coated 24- or 48-well plates

-

Incubator (37°C, 5% CO2)

-

Acetonitrile (ACN) with an appropriate internal standard

-

LC-MS/MS system

Procedure:

-

Hepatocyte Plating and Equilibration:

-

Thaw the cryopreserved hepatocytes according to the supplier's protocol.

-

Plate the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL).[11]

-

Allow the cells to attach and form a monolayer in the incubator for several hours.

-

Replace the plating medium with fresh, pre-warmed incubation medium.

-

-

Incubation:

-

Prepare a working solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in the incubation medium at the final desired concentration (e.g., 1 µM).

-

Remove the medium from the hepatocyte monolayer and add the medium containing the test compound.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2.

-

-

Time Points and Sample Collection:

-

At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.[9]

-

Quench the enzymatic activity by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Process the samples as described in the microsomal stability assay (centrifugation to remove precipitated proteins).

-

Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.[15]

-

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound.

-

Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde at each time point.

-

Half-Life (t½) Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

-

k = -slope

-

t½ = 0.693 / k

-

-

Intrinsic Clearance (Clint) Calculation: Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[2]

-

For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

-

Table 1: Representative Data and Calculated Parameters

| Time (min) | % Parent Remaining | ln(% Parent Remaining) |

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

| Parameter | Value |

| Slope (k) | -0.045 min⁻¹ |

| Half-life (t½) | 15.4 min |

| Intrinsic Clearance (Clint) | Calculated based on assay conditions |

Putative Metabolic Pathway of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Based on the chemical structure, the following metabolic transformations are anticipated. Identification of these metabolites would require further LC-MS/MS analysis with a focus on metabolite profiling.

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]

- 3. nuvisan.com [nuvisan.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Application of In Vitro Metabolism Activation in High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 7. mttlab.eu [mttlab.eu]

- 8. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 11. protocols.io [protocols.io]

- 12. Metabolic Stability • Mattek - Part of Sartorius [mattek.com]

- 13. protocols.io [protocols.io]

- 14. longdom.org [longdom.org]

- 15. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

A Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Executive Summary

The development of novel chemical entities necessitates a rigorous and early assessment of their safety and toxicity profiles. This guide provides a comprehensive framework for characterizing the in vitro toxicity of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde , a compound for which public safety data is not currently available. By treating this molecule as a case study for a novel chemical entity, this document outlines a tiered, mechanism-driven strategy for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of toxicology and are designed to build a foundational understanding of a compound's interaction with cellular systems, thereby enabling informed decisions in the early stages of the development pipeline.

This whitepaper details a logical progression of assays, from initial cytotoxicity screening across diverse cell lines to more in-depth mechanistic studies investigating apoptosis, membrane integrity, oxidative stress, and genotoxicity. Each section provides not only the "how" through detailed, self-validating protocols but also the "why," explaining the scientific principles behind each experimental choice. This approach ensures that the data generated is robust, interpretable, and directly applicable to constructing a preliminary safety assessment. Visual workflows and data presentation formats are included to enhance clarity and practical application.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel compound from discovery to potential application is fraught with challenges, a primary one being the early identification of safety liabilities. Compounds that are cytotoxic, genotoxic, or induce specific organ toxicity are likely to fail during later, more expensive stages of development. Therefore, a front-loaded, in vitro toxicological assessment is a critical risk mitigation strategy.

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde represents a novel chemical structure. An analysis of its functional groups—a methylthiopyridine core linked to a piperidine-1-carbaldehyde moiety—suggests potential biological activity, but also potential toxicological flags. The pyridine ring is a common feature in many pharmaceuticals, while the piperidine and carbaldehyde groups can be sites of metabolic activity, potentially leading to reactive intermediates. Without empirical data, a systematic in vitro evaluation is the only scientifically sound path forward.

This guide proposes a tiered approach to building the safety profile of this, or any novel, compound.

Tiered Testing Strategy Workflow

Tier 1: Foundational Cytotoxicity Screening

The initial goal is to determine the concentration range at which the compound elicits a cytotoxic response in cultured human cells. This is achieved by assessing two fundamental pillars of cell health: metabolic activity and plasma membrane integrity. The use of a diverse panel of cell lines is crucial to identify potential tissue-specific toxicity early on.

Recommended Cell Line Panel:

-

HepG2 (Human Liver Carcinoma): Represents a liver model, a primary site of drug metabolism and potential toxicity.

-

HEK293 (Human Embryonic Kidney): Represents a kidney model, a key organ for compound excretion.

-

A549 (Human Lung Carcinoma): Represents a lung epithelial model, relevant for compounds with potential for inhalation exposure or specific lung targeting.

-

A relevant disease-specific cell line (e.g., a cancer cell line if the compound has anti-cancer potential).

2.1. Assay 1: MTT Assay for Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[2][3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4][5]

Detailed Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[6]

-

Compound Treatment: Prepare a 2x concentrated serial dilution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

-

Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).[6]

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4][5] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3][5]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3][6]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Read the absorbance at 570-590 nm using a microplate reader.[3][4][5]

-

Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

2.2. Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[7][8][9] Damage to the plasma membrane results in the release of LDH into the culture supernatant.[7][8][9] The LDH activity in the supernatant is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[7][8] This provides a direct measure of cytotoxicity due to membrane lysis.[8][10]

Detailed Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is critical to set up controls for this assay:

-

Spontaneous LDH Release: Vehicle-treated cells.

-

Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the endpoint.[7]

-

Background Control: Medium only.

-

-

Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes.[8]

-

LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[6]

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][7][8]

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][10]

-

Data Analysis:

-

Subtract the background control absorbance from all other values.

-

Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

-

2.3. Data Presentation and Interpretation (Tier 1)

Summarize the calculated IC50 values in a clear, comparative table.

| Cell Line | Assay | Exposure Time (h) | IC50 (µM) [Hypothetical Data] |

| HepG2 | MTT | 48 | 25.3 |

| HepG2 | LDH | 48 | 48.1 |

| HEK293 | MTT | 48 | 78.9 |

| HEK293 | LDH | 48 | > 100 |

| A549 | MTT | 48 | 15.6 |

| A549 | LDH | 48 | 32.5 |

Interpretation: A significant difference between MTT and LDH IC50 values may suggest a non-lytic mechanism of cell death, such as metabolic inhibition or apoptosis, warranting further investigation in Tier 2.

Tier 2: Mechanistic Elucidation

If the compound demonstrates cytotoxicity in Tier 1, the next logical step is to understand the underlying mechanism. Key questions to address are: Is the compound inducing programmed cell death (apoptosis) or causing uncontrolled cell lysis (necrosis)? Is oxidative stress a contributing factor?

3.1. Assay 3: Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)

Principle of the Assay: This flow cytometry-based assay differentiates between different stages of cell death.[6]

-

Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Detailed Protocol: Annexin V/PI Staining

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., staurosporine) and vehicle controls.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[6]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[6]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Discriminate between:

-

Viable cells: FITC-negative / PI-negative.

-

Early apoptotic cells: FITC-positive / PI-negative.

-

Late apoptotic/necrotic cells: FITC-positive / PI-positive.

-

3.2. Assay 4: Oxidative Stress Assessment

Principle of the Assay: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is a common mechanism of drug-induced toxicity.[11] ROS production can be measured using cell-permeable fluorescent probes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes highly fluorescent upon oxidation inside the cell.[12]

Detailed Protocol: Intracellular ROS Detection

-

Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the compound at various concentrations for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2 or menadione) and a vehicle control.[13][14]

-

Probe Loading: Remove the treatment medium and incubate the cells with DCFDA solution (e.g., 10 µM) in PBS for 30-45 minutes at 37°C.

-

Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure fluorescence using a microplate reader (Ex/Em ~485/535 nm).

-

Analysis: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates an induction of intracellular ROS.

Tier 3: Genotoxicity Screening

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[15][16]

4.1. Assay 5: In Vitro Micronucleus Test

Principle of the Assay: This test detects chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates a compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[15][17]

High-Level Protocol: Flow Cytometry-Based Micronucleus Test

-

Cell Treatment: Treat cells (e.g., CHO-K1, L5178Y, or TK6) with the compound for a period equivalent to 1.5-2 normal cell cycles, both with and without metabolic activation (S9 fraction).

-

Cell Harvesting and Staining: Harvest the cells and use a commercial kit (e.g., In Vitro MicroFlow®) to lyse the cytoplasm and stain the nuclei and micronuclei with different fluorescent dyes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to enumerate the frequency of micronuclei within thousands of cells, providing a statistically robust measurement of chromosomal damage.[15]

Conclusion and Strategic Outlook

This technical guide presents a structured, multi-tiered approach to systematically evaluate the in vitro toxicity and safety profile of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. By progressing from broad cytotoxicity screening to specific mechanistic and genotoxicity assays, researchers can build a comprehensive dataset. This data is essential for identifying potential safety liabilities, informing structure-activity relationship (SAR) studies to design safer analogues, and making a data-driven " go/no-go " decision for further development.

The principles and protocols outlined here are not merely a checklist but a dynamic framework. Negative results in Tier 1 may classify the compound as having a low in vitro cytotoxic risk, while positive findings trigger a logical cascade of investigations to understand the "how" and "why" of the observed toxicity. This rigorous, science-led approach is fundamental to upholding the principles of drug safety and ensuring that only the most promising and safest candidates advance.

References

- MTT (Assay protocol). Google Cloud.

- MTT Assay Protocol. Biotium.

- MTT Cell Prolifer

- MTT ASSAY: Principle. Calbiochem.

- MTT assay protocol. Abcam.

- Oxidative stress & ROS detection - In vitro assays. Labtoo.

- LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.

- LDH Cytotoxicity Assay Kit. Cayman Chemical.

- LDH Cytotoxicity Assay. Bio-protocol.

- Analysis of Cell Viability by the Lact

- LDH assay kit guide: Principles and applic

- A Medium-Throughput System for In Vitro Oxidative Stress Assessment in IPEC-J2 Cells. MDPI.

- Oxidative stress assays and oxid

- Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. Benchchem.

- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI.

- Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. MDPI.

- Cytotoxicity MTT Assay Protocols and Methods.

- Genotoxicity testing of drugs | High-throughput assay. Miltenyi Biotec.

- A Standard Battery for Genotoxicity Testing of Pharmaceuticals. EMA.

- Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response d

Sources

- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. bds.berkeley.edu [bds.berkeley.edu]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. cyrusbio.com.tw [cyrusbio.com.tw]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio-protocol.org [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 13. A Medium-Throughput System for In Vitro Oxidative Stress Assessment in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. miltenyibiotec.com [miltenyibiotec.com]

- 16. ema.europa.eu [ema.europa.eu]

- 17. Genotoxicity assessment: opportunities, challenges and perspectives for quantitative evaluations of dose–response data - PMC [pmc.ncbi.nlm.nih.gov]

Mechanism of action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde derivatives

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde Derivatives

Preamble: Charting a Course for Mechanistic Discovery

The field of medicinal chemistry is continually driven by the exploration of novel chemical scaffolds. The 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde framework represents one such area of potential, combining the well-established piperidine ring, a privileged structure in numerous approved drugs, with a substituted pyridine moiety.[1] As of this writing, dedicated research into the specific mechanism of action for this precise class of derivatives is not prevalent in publicly accessible literature. This guide, therefore, serves as a first-principles-based roadmap for researchers and drug development professionals. It is designed to be a proactive, rather than reactive, document, providing a robust, scientifically-grounded framework for elucidating the biological activities of these compounds.

Drawing from extensive literature on structurally related piperidine and pyridine derivatives, this whitepaper will deconstruct the core molecule, propose high-probability biological targets, and detail the rigorous experimental strategies required to validate these hypotheses. Our approach is rooted in the understanding that while a novel compound may be uncharacterized, its constituent parts often provide a strong indication of its likely pharmacological role.

Part 1: Deconstruction of the Core Scaffold and Postulated Biological Interactions

The predictive power of medicinal chemistry lies in understanding how specific structural motifs contribute to a molecule's overall biological profile. The derivatives possess three key features that warrant individual consideration.

The Piperidine Ring: A Cornerstone of Modern Therapeutics

The piperidine heterocycle is one of the most ubiquitous scaffolds in drug design, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional presentation of substituents that can engage with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric element, capable of forming critical ionic interactions with acidic residues in protein binding pockets.

Based on extensive precedent, the piperidine core in the title compounds could direct their activity towards several major target families:

-

G-Protein Coupled Receptors (GPCRs): Many antipsychotic drugs with piperidine moieties exhibit high affinity for dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[3][4]

-

Enzymes: The piperidine structure is integral to inhibitors of a wide range of enzymes, including cholinesterases (relevant for Alzheimer's disease), various kinases, and lipases.[5][6][7]

-

Ion Channels: While less common, piperidine derivatives have been developed as modulators of various ion channels.

The 2-(Methylthio)pyridin-3-yl Moiety: The Specificity Determinant

The substituted pyridine ring attached at the 2-position of the piperidine is likely the primary determinant of target specificity. The pyridine nitrogen introduces a hydrogen bond acceptor, while the methylthio group (-SMe) adds a lipophilic and potentially metabolically labile site. This combination could facilitate interactions with a variety of targets:

-

Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors, where it can form hydrogen bonds with the hinge region of the ATP-binding pocket. The methylthio group could occupy a nearby hydrophobic pocket. Analogous piperidine-pyridine structures have shown activity against kinases like ALK and ROS1.[1]

-

Nicotinamide N-methyltransferase (NNMT) Inhibition: A patent for piperidine derivatives suggests their potential as inhibitors of NNMT, an enzyme implicated in metabolic diseases and some cancers.[8]

-

Antimicrobial Activity: Pyridine and piperidine combinations have been explored for their activity against various pathogens, including Mycobacterium tuberculosis, potentially through mechanisms like DNA gyrase inhibition.[9][10]

The N-Carbaldehyde Group: A Point of Reactivity or Modulation

The carbaldehyde (-CHO) group attached to the piperidine nitrogen is a chemically reactive moiety. This feature could have several implications:

-

Covalent Inhibition: Aldehydes can react with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site to form a covalent bond, leading to irreversible or slowly reversible inhibition.

-

Metabolic Handle: This group could be readily oxidized to a carboxylic acid or reduced to an alcohol in vivo, potentially altering the compound's potency, selectivity, and pharmacokinetic profile.

-

Pharmacophore Element: In some cases, the aldehyde's oxygen can act as a hydrogen bond acceptor, contributing to the overall binding affinity without forming a covalent bond.

Part 2: High-Priority Mechanistic Hypotheses

Based on the structural analysis, we can formulate several testable hypotheses regarding the mechanism of action of these derivatives.

Hypothesis A: Multi-Target Antipsychotic Activity

Given the prevalence of the piperidine scaffold in antipsychotics, a primary hypothesis is that these compounds modulate dopamine and serotonin receptors.[3][4] This profile is characteristic of atypical antipsychotics, which often balance D2 receptor antagonism with 5-HT1A agonism and 5-HT2A antagonism to achieve therapeutic efficacy with a reduced side-effect profile.

Caption: Postulated antagonism of the D2 receptor signaling pathway.

Hypothesis B: Kinase Inhibition in Oncology or Inflammation

The piperidine-pyridine combination is reminiscent of scaffolds used in kinase inhibitors.[1][6] A plausible mechanism is the inhibition of kinases involved in cancer cell proliferation or inflammatory signaling, such as IκB kinase (IKKβ), which is a key node in the NF-κB pathway.

Caption: Proposed inhibition of the NF-κB signaling cascade via IKKβ.

Part 3: A Rigorous Framework for Experimental Validation

To systematically test these hypotheses, a tiered experimental approach is essential. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to more focused, in-depth studies.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. WO2025149628A1 - Piperidine derivatives as inhibitors of nicotinamide n-methyl transferase - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Step-by-step synthesis route for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

An Application Note and Protocol for the Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to numerous drug classes, highlighting the importance of versatile and efficient synthetic routes to novel piperidine-containing molecules.[1] This document provides a detailed, step-by-step guide for the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, a compound of interest for fragment-based drug discovery and as a potential intermediate for more complex molecular architectures. The synthetic strategy is designed to be robust and scalable, proceeding through the formation of a key piperidine precursor followed by a final formylation step. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering both practical protocols and the scientific rationale behind the chosen methodologies.

Overall Synthetic Scheme

The synthesis is logically divided into two main parts: the construction of the core intermediate, 2-(2-(methylthio)pyridin-3-yl)piperidine, followed by the formylation of the piperidine nitrogen to yield the final product.

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine

This section details the multi-step synthesis of the key piperidine intermediate.

Step 1: Synthesis of 2-(Methylthio)nicotinonitrile

The initial step involves a nucleophilic aromatic substitution to introduce the methylthio group onto the pyridine ring.

-

Principle: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Sodium thiomethoxide serves as a potent nucleophile, readily displacing the chloride.

Protocol:

-

To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(methylthio)nicotinonitrile.

Table 1: Reagents for the Synthesis of 2-(Methylthio)nicotinonitrile

| Reagent | Molar Mass ( g/mol ) | Quantity (eq) |

| 2-Chloronicotinonitrile | 138.56 | 1.0 |

| Sodium Thiomethoxide | 70.09 | 1.2 |

| Dimethylformamide | 73.09 | - |

Step 2: Reduction of 2-(Methylthio)nicotinonitrile to (2-(Methylthio)pyridin-3-yl)methanamine

The nitrile is selectively reduced to a primary amine, which will serve as a handle for the subsequent piperidine ring formation.

-

Principle: The reduction of nitriles to primary amines can be achieved with various reagents. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate can be effective for this transformation under aprotic conditions, which may prevent unwanted side reactions.[2]

Protocol:

-

To a stirred suspension of sodium borohydride (3.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF), add a solution of 2-(methylthio)nicotinonitrile (1.0 eq) in 2-MeTHF under an inert atmosphere.

-

Cool the mixture to 0 °C and add boron trifluoride etherate (3.0 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

-

Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(methylthio)pyridin-3-yl)methanamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine

The piperidine ring is constructed via a [5+1] annulation strategy.

-

Principle: This step involves the formation of the six-membered piperidine ring by reacting the primary amine with a five-carbon dielectrophile. 1,5-Dihalopentanes are suitable reagents for this purpose, leading to a double N-alkylation and cyclization.

Protocol:

-

To a solution of (2-(methylthio)pyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide, add 1,5-dibromopentane (1.1 eq) and a base such as potassium carbonate (2.5 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

-

Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 2-(2-(methylthio)pyridin-3-yl)piperidine.

Part 2: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

The final step is the formylation of the secondary amine of the piperidine ring.

Step 4: Formylation of 2-(2-(Methylthio)pyridin-3-yl)piperidine

-

Principle: The N-formylation of secondary amines can be efficiently achieved using various formylating agents. A common and mild method is the use of formic acid, which can react with piperidine to form a salt that upon heating dehydrates to the N-formylpiperidine.[3] Alternatively, a mixed anhydride of formic acid and acetic acid can be used.

Protocol:

-

To a solution of 2-(2-(methylthio)pyridin-3-yl)piperidine (1.0 eq) in formic acid (5-10 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Table 2: Expected Yields and Characterization

| Compound | Step | Expected Yield (%) | Analytical Method |

| 2-(Methylthio)nicotinonitrile | 1 | 75-85 | ¹H NMR, ¹³C NMR, MS |

| (2-(Methylthio)pyridin-3-yl)methanamine | 2 | 60-70 | ¹H NMR, MS |

| 2-(2-(Methylthio)pyridin-3-yl)piperidine | 3 | 40-50 | ¹H NMR, ¹³C NMR, MS |

| 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde | 4 | 80-90 | ¹H NMR, ¹³C NMR, MS, IR |

Conclusion

This application note provides a comprehensive and detailed synthetic route for the preparation of 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. The described protocols are based on established chemical transformations and are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The modular nature of this synthesis allows for potential diversification at various stages to generate a library of related compounds for further investigation in drug discovery and development programs.

References

-

A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. Available at: [Link]

-

A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines - Spiral. Available at: [Link]

-

ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Available at: [Link]

-

Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO. Available at: [Link]

-

Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. - Semantic Scholar. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. Available at: [Link]

-

Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF - ResearchGate. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Available at: [Link]

-

Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - MDPI. Available at: [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online. Available at: [Link]

- CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents.

-

An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. Available at: [Link]

-

An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. Available at: [Link]

-

WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES - WIPO. Available at: [Link]

-

Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]

-

Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

- US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents.

-

Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio - White Rose Research Online. Available at: [Link]

-

2-[(pyridin-3-ylmethyl)amino]nicotinonitrile — Chemical Substance Information - NextSDS. Available at: [Link]

-

Facile Synthesis of 2-Methylnicotinonitrile through Degenerate Ring Transformation of Pyridinium Salts - PubMed. Available at: [Link]

Sources

Protocol for the Solubilization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO for In Vitro Cellular Assays

An Application Note and Protocol for Researchers

Abstract: The successful execution of in vitro assays hinges on the precise and reproducible preparation of test compounds. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with potential applications in drug discovery programs. Like many small molecules, its limited aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl Sulfoxide (DMSO) is the most common vehicle for this purpose due to its exceptional solvating power for a wide range of molecules.[1] However, the use of DMSO is not without its challenges; it is not biologically inert and can significantly impact cellular processes, and improper dilution techniques can lead to compound precipitation, compromising data integrity.[2][3] This document provides a comprehensive, field-proven protocol for the solubilization, storage, and dilution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO, ensuring maximum reproducibility and minimizing solvent-induced artifacts in cellular assays.

Part 1: Foundational Principles: Compound and Solvent Profiles

A robust protocol is built on a thorough understanding of the materials involved. This section details the key characteristics of the test compound and the solvent, explaining the causality behind the procedural steps that follow.

Compound Profile: 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

This compound is a complex heterocyclic molecule featuring a piperidine ring linked to a methylthio-substituted pyridine ring.[4][5][6] Its structural characteristics—a blend of polar (carbaldehyde, nitrogen atoms) and nonpolar (methylthio, hydrocarbon rings) moieties—suggest poor water solubility but good solubility in polar aprotic solvents like DMSO.

| Compound Attribute | Details |

| IUPAC Name | 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde |

| Molecular Formula | C₁₂H₁₆N₂OS |

| Molecular Weight | 236.34 g/mol (Calculated) |

| Structure | A piperidine-1-carbaldehyde moiety linked at the 2-position to the 3-position of a 2-(methylthio)pyridine ring. |

Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective polar aprotic solvent, making it an invaluable tool in drug discovery.[7][8] Its ability to dissolve both polar and non-polar compounds is unparalleled.[1][9] However, this utility comes with a critical caveat: DMSO is not biologically inert.

The Causality of DMSO-Induced Cellular Effects: At concentrations commonly used in assays, DMSO can alter cell behavior, leading to misinterpretation of results. It is crucial to maintain the final concentration of DMSO in the culture medium as low as possible. Even at 0.1%, DMSO has been shown to induce significant changes in the transcriptome and epigenetic landscape of cell models.[2] Higher concentrations can inhibit cell growth, induce cell cycle arrest, or cause outright cytotoxicity.[7][8][10] Therefore, every experiment must include a vehicle control —cells treated with the same final concentration of DMSO as the test compound—to differentiate the effects of the compound from the effects of the solvent.[11][12]

| Final DMSO Conc. | Potential Cellular Impact & Recommendations | Supporting Sources |

| < 0.1% | Recommended Target. Minimal toxicity, but can still induce molecular changes. Vehicle control is mandatory. | [2][7][13] |

| 0.1% - 0.5% | Acceptable Range. Generally considered safe for most cell lines regarding viability, but potential for off-target effects increases. | [9][10][11] |

| 0.5% - 1.0% | Caution Zone. May be toxic to sensitive cell lines. Can significantly impact cell proliferation and cytokine production. | [7][8][14] |

| > 1.0% | Avoid. Shown to be toxic for most mammalian cell types and can compromise assay integrity. | [7][8][10] |

Part 2: Protocol for High-Concentration Stock Solution Preparation

The objective is to create a concentrated, stable, and accurately quantified stock solution that can be stored for long-term use and diluted as needed.

Materials & Equipment

-

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde powder

-

Anhydrous, sterile-filtered DMSO (≥99.9%)

-

Analytical balance (accurate to 0.1 mg)

-

Sterile, amber glass vial or polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Bath sonicator (optional, for enhancing dissolution)

Safety Precautions

-

Compound Handling: As the toxicological properties of the compound may be unknown, handle it within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

DMSO Handling: DMSO facilitates the absorption of chemicals through the skin. Always wear nitrile gloves and handle with care.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.

-

Calculation: Determine the mass of the compound required. The formula to use is: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

-

For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

-

Mass (mg) = 0.01 mol/L * 236.34 g/mol * 0.001 L * 1000 mg/g = 2.36 mg

-

-

-

Weighing: Tare the analytical balance with a sterile amber vial or microcentrifuge tube. Carefully weigh out 2.36 mg of the compound directly into the tared vial.

-

Expert Insight: Weighing a small mass accurately can be challenging. For greater accuracy, it is better to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (in this case, to 4.23 mL) or to dissolve the entire contents of a pre-weighed vial.[15]

-

-

Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 2.36 mg, this would be 1.0 mL.

-

Causality: Anhydrous DMSO is used to prevent the introduction of water, which could compromise the long-term stability of the compound and promote hydrolysis.

-

-

Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear, precipitate-free solution should be observed.

-

Troubleshooting Dissolution: If the compound does not fully dissolve after vortexing:

-

Sonication: Place the vial in a bath sonicator at room temperature for 5-10 minutes.[12] This uses ultrasonic waves to break up solute particles and accelerate dissolution.

-

Gentle Warming: As a last resort, warm the solution in a 37°C water bath for 5-10 minutes.[13] Be cautious, as excessive heat can degrade some compounds. Always allow the solution to return to room temperature before use.

-

Storage and Stability

-

Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[11][13]

-

Storage: Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (6+ months). Protect from light.

Part 3: Protocol for Preparing Assay-Ready Working Solutions

This is the most critical phase where compound precipitation can occur. The key is to manage the transition from a 100% organic solvent environment (DMSO) to a primarily aqueous one (cell culture medium).

The Challenge: Aqueous Dilution & Precipitation

When a compound dissolved in DMSO is rapidly diluted into an aqueous buffer or medium, the solvent environment changes dramatically. The compound may no longer be soluble at that concentration in the new, water-rich environment, causing it to crash out of solution as a precipitate.[3] This leads to inaccurate dosing and unreliable results. A stepwise dilution strategy is crucial to mitigate this risk.[11]

Workflow for Solution Preparation

The following diagram illustrates the validated workflow from solid compound to the final, assay-ready working solution.

Caption: Workflow from solid compound to final working solution.

Step-by-Step Protocol: Serial Dilution for a Dose-Response Curve

This example describes creating working solutions for a dose-response experiment with a final DMSO concentration of 0.1%.

-

Prepare Intermediate Stocks in 100% DMSO:

-

Thaw one aliquot of your 10 mM stock solution.

-

Label a series of sterile tubes for your dilution points (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

-

To make the 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.

-

To make the 100 µM stock, add 10 µL of the 1 mM stock to 90 µL of 100% DMSO. Vortex to mix.

-

Continue this 1:10 serial dilution for all desired concentrations. This ensures all intermediate stocks are in 100% DMSO.

-

-

Prepare Final Working Solutions in Assay Medium:

-

The final dilution factor into the assay medium will be 1:1000 to achieve a 0.1% final DMSO concentration (100% DMSO / 1000 = 0.1% DMSO).

-

For a 10 µM final concentration: Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

-

For a 1 µM final concentration: Add 1 µL of the 1 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

-

For a 100 nM final concentration: Add 1 µL of the 100 µM DMSO stock to 999 µL of pre-warmed cell culture medium.

-

Continue for all concentrations.

-

-

Mixing Technique (Crucial): To prevent precipitation, do not add the medium to the DMSO stock. Instead, add the small volume of DMSO stock to the large volume of pre-warmed medium while gently swirling or vortexing the tube.[3][13] This allows for rapid dispersal of the compound in the aqueous environment.

The Non-Negotiable Vehicle Control & Plate Layout

A proper experimental design is essential for valid data. The vehicle control is the most important control in this type of assay.

Caption: Conceptual layout for an in vitro assay plate.

-

Vehicle Control: This consists of cell culture medium with the exact same final concentration of DMSO (e.g., 0.1%) as your test wells, but without the compound. It establishes the baseline cellular response to the solvent itself.

-

Test Wells: Contain cells treated with the compound at various concentrations, each in medium with 0.1% DMSO.

-

Positive/Negative Controls: These are specific to the assay and validate its performance (e.g., a known inhibitor or activator of the target pathway).

Conclusion